Methyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which then undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Methyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
Uniqueness: Methyl 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H7ClFNO3 |
---|---|
Molecular Weight |
255.63 g/mol |
IUPAC Name |
methyl 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(13)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
NWBUCBLGIMIBSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
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